Nonadecanoyl-L-carnitine (chloride)

Description

Properties

Molecular Formula |

C26H52NO4+ |

|---|---|

Molecular Weight |

442.7 g/mol |

IUPAC Name |

[(2R)-3-carboxy-2-nonadecanoyloxypropyl]-trimethylazanium |

InChI |

InChI=1S/C26H51NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26(30)31-24(22-25(28)29)23-27(2,3)4/h24H,5-23H2,1-4H3/p+1/t24-/m1/s1 |

InChI Key |

GWKZIORVZQMWMC-XMMPIXPASA-O |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: Nonadecanoyl-L-carnitine Chloride (C19-Carnitine)

[1]

Executive Summary

Nonadecanoyl-L-carnitine chloride (C19:0-Carnitine) is a synthetic, long-chain acylcarnitine ester utilized primarily as an internal standard (IS) in quantitative lipidomics and metabolic profiling. Unlike physiological acylcarnitines (e.g., Palmitoyl-C16, Stearoyl-C18), the C19:0 isoform contains an odd-numbered carbon chain, rendering it virtually absent in natural biological matrices. This unique "bio-orthogonal" property makes it an ideal tracer for normalizing extraction efficiency and ionization variability in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows without isotopic overlap interference.

Part 1: Chemical Identity & Physicochemical Properties[1]

Nomenclature and Classification

-

Chemical Name: (R)-3-carboxy-N,N,N-trimethyl-2-(nonadecanoyloxy)propan-1-aminium chloride[1]

-

Common Synonyms: C19-Carnitine, L-Carnitine nonadecanoyl ester, Nonadecanoylcarnitine.[1]

-

CAS Number: While specific CAS numbers for the unlabeled chloride salt are not widely indexed in public chemical registries, the deuterated analog (d3) is frequently referenced (e.g., CAS 1263077-19-9 for related long-chain variants). Researchers should identify this compound by its chemical structure and exact mass.

-

Chemical Family: Long-chain Acylcarnitine (LCAC).

Physical Specifications

| Property | Specification |

| Molecular Formula | |

| Molecular Weight | 478.15 g/mol (Chloride Salt) |

| Exact Mass (Cation) | 442.3896 Da (Monoisotopic) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Methanol, Ethanol, DMSO.[1][2] Sparingly soluble in water due to the hydrophobic C19 tail. |

| Critical Micelle Concentration (CMC) | Estimated < 5 |

Part 2: Biological Significance & Applications

The "Odd-Chain" Advantage

In mammalian metabolism, fatty acids are predominantly even-numbered (C16, C18) due to the sequential addition of two-carbon acetyl-CoA units. Odd-chain fatty acids (C15, C17, C19) are rare, typically derived from dairy or specific bacterial metabolism.

-

Zero Background: C19-carnitine is not endogenously produced in significant quantities in human plasma or tissue.

-

Matrix Independence: It mimics the physicochemical behavior (retention time, extraction recovery) of C18-carnitine (Stearoylcarnitine) but remains spectrally distinct.

Role in Fatty Acid Oxidation (FAO)

While used as a standard, C19-carnitine can biologically interact with Carnitine Palmitoyltransferase 2 (CPT2) . It acts as a substrate for CPT2, allowing researchers to probe enzyme kinetics with a substrate that does not compete with endogenous pools of Palmitoylcarnitine.

Part 3: Experimental Protocols

Standard Preparation & Handling

Storage: Lyophilized powder is stable at -20°C for >2 years. Solutions in methanol are stable for 6 months at -80°C. Safety: Long-chain acylcarnitines are amphiphilic detergents. Avoid inhalation; use PPE.

Protocol: Preparation of Internal Standard Working Solution (ISWS)

-

Stock Solution: Dissolve 1 mg C19-carnitine chloride in 1 mL 100% Methanol (Concentration: ~2 mM). Vortex for 30s.

-

Working Solution: Dilute Stock 1:2000 in Methanol to achieve ~1

M. -

Usage: Add 10

L of ISWS to every 100

LC-MS/MS Methodology

Platform: UHPLC coupled to Triple Quadrupole (QqQ) MS. Ionization: Electrospray Ionization (ESI), Positive Mode.[3]

Mass Transitions (MRM): The quaternary ammonium group provides a permanent positive charge.

-

Precursor Ion (Q1): m/z442.4

-

Product Ion (Q3): m/z85.0 (Characteristic fragment:

derived from the carnitine backbone). -

Collision Energy (CE): ~25–30 eV (Optimized for the 85 fragment).

Chromatography (HILIC or C18):

-

Column: C18 Reverse Phase (e.g., BEH C18, 2.1 x 50 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile/Isopropanol (1:1) + 0.1% Formic Acid.

-

Gradient: High organic start (for HILIC) or High aqueous start (for C18). C19 elutes late in RP-C18 due to high hydrophobicity.

Part 4: Visualization & Logic

Structural Fragmentation Logic

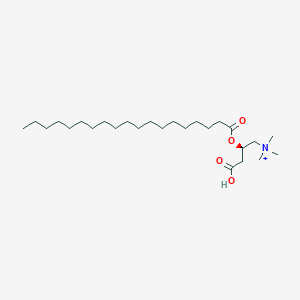

The following diagram illustrates the chemical structure of Nonadecanoyl-L-carnitine and its specific fragmentation pathway in Mass Spectrometry.

Figure 1: MS/MS fragmentation pathway. The precursor ion (m/z 442.4) loses the fatty acid tail to generate the characteristic carnitine fragment (m/z 85.0).

Analytical Workflow

This workflow defines the integration of C19-Carnitine as a self-validating Internal Standard.

Figure 2: Analytical workflow ensuring data integrity via Internal Standard normalization.

Part 5: Synthesis & Purity Analysis

For researchers requiring custom synthesis (if commercial stock is unavailable):

-

Reagents: Nonadecanoic acid (C19:0), Thionyl Chloride (

), L-Carnitine Inner Salt. -

Activation: Convert Nonadecanoic acid to Nonadecanoyl Chloride using

(Reflux, 2h). -

Esterification: React Acid Chloride with L-Carnitine in Trifluoroacetic acid (TFA) or glacial acetic acid at 60°C.

-

Purification: Recrystallization from Acetone/Ether.

-

Validation:

-

1H-NMR: Confirm trimethyl signal (~3.2 ppm) and long alkyl chain protons.

-

HRMS: Confirm mass 442.3896.

-

References

- Liebisch, G., et al. (2019). High-throughput quantification of lysophosphatidylcholine and acylcarnitine by LC-MS/MS. Clinical Chemistry. (General methodology for acylcarnitine profiling).

- Minkler, P. E., et al. (2008). Quantification of carnitine and acylcarnitines in biological matrices by HPLC-ESI-MS/MS. Clinical Chemistry, 54(9), 1451–1462. (Establishes m/z 85 transition standards).

- Funai, K., et al. (2013). Long-chain acylcarnitines activate cell stress and myokine release. Journal of Lipid Research. (Discusses CMC and biological activity of long-chain carnitines).

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Decanoyl-DL-carnitine | C17H33NO4 | CID 10245190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Combining data acquisition modes in liquid-chromatography–tandem mass spectrometry for comprehensive determination of acylcarnitines in human serum - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Function of C19:0 Acylcarnitine in Lipid Metabolism: Mechanisms, Biomarker Utility, and Analytical Workflows

Executive Summary

Historically relegated to the role of an exogenous internal standard in mass spectrometry, C19:0 acylcarnitine (nonadecanoylcarnitine) is emerging as a critical endogenous metabolite with profound implications in lipid metabolism. As a long-chain odd-chain acylcarnitine, it serves as the mitochondrial transport vehicle for nonadecanoic acid (C19:0)[1][2]. Recent multi-omic investigations have unveiled its active participation in anaplerotic energy pathways, its inverse correlation with metabolic syndrome, and its utility as a biomarker in oncology and hepatic fibrosis[3][4][5]. This whitepaper synthesizes the biochemical mechanisms of C19:0 acylcarnitine, details its pathophysiological roles, and provides a field-proven, self-validating analytical workflow for its quantification.

Metabolic Origins and Biochemical Causality

The Anaplerotic Advantage of Odd-Chain Fatty Acids

Unlike even-chain fatty acids, which exclusively yield acetyl-CoA during mitochondrial

The causality behind the metabolic benefits of OCFAs lies in the fate of this propionyl-CoA. Through a vitamin B12-dependent pathway, propionyl-CoA is carboxylated and isomerized into succinyl-CoA , a direct intermediate of the Tricarboxylic Acid (TCA) cycle. This provides crucial anaplerotic support—replenishing TCA cycle intermediates depleted during gluconeogenesis or periods of high metabolic stress—thereby enhancing mitochondrial respiration and cellular energy states without exacerbating ketogenesis.

The C19:0 Carnitine Shuttle

To undergo

-

Activation: C19:0 is converted to C19:0-CoA by long-chain acyl-CoA synthetase (ACSL).

-

Conjugation: Carnitine palmitoyltransferase 1 (CPT1) catalyzes the formation of C19:0 acylcarnitine, committing the lipid to oxidation.

-

Translocation: Carnitine-acylcarnitine translocase (CACT) shuttles C19:0 acylcarnitine across the inner mitochondrial membrane.

-

Reconversion: CPT2 regenerates C19:0-CoA within the matrix for

-oxidation.

Accumulation or depletion of circulating C19:0 acylcarnitine directly reflects the efficiency of this shuttle and the upstream availability of endogenous OCFAs.

Pathophysiological Roles and Biomarker Potential

Recent literature has mapped the dysregulation of C19:0 acylcarnitine across several distinct disease states, transitioning its status from a trace lipid to a high-value clinical biomarker.

Type 2 Diabetes (T2DM) and Metabolic Syndrome

Circulating OCFAs, including C19:0, exhibit a strong inverse association with T2DM and metabolic syndrome[3]. In diet-induced obesity models, elevated saturated fats (e.g., palmitic acid) trigger the release of microRNA miR548ab. This microRNA directly suppresses the expression of Peroxisome Proliferator-Activated Receptor Alpha (PPAR

The suppression of PPAR

Fig 1: The PPARα-HACL1-C19:0 signaling axis linking obesity to impaired insulin sensitivity.

Hepatic Fibrosis and Targeted Protein Degradation

In the context of liver fibrosis, C19:0 acylcarnitine serves as a metabolic indicator of disease reversal. In a 2025 study utilizing XZ1606—a liver-targeted PROTAC (LIVTAC) designed to degrade the bromodomain protein BRD4 via the ASGPR receptor—researchers observed profound metabolic shifts[5][7]. The degradation of BRD4 halted pro-fibrotic gene expression in hepatic stellate cells. Concurrently, metabolomic profiling revealed that nonadecanoylcarnitine (C19:0) and other lipid mediators were significantly modulated, reflecting a reduction in excessive lipid accumulation and the normalization of abnormal fatty acid oxidation associated with fibrotic conditions[5][7][8].

Oncology: Prostate Cancer Dysregulation

Untargeted metabolomics utilizing Kendrick mass defect filtering has identified C19:0 acylcarnitine as a dysregulated metabolite in prostate cancer[4]. The hydroxylation and altered oxidation rates of minor acylcarnitines, including AC 19:0, suggest that neoplastic growth heavily relies on highly specific, altered lipid oxidation pathways to sustain tumor bioenergetics[4].

Quantitative Summary of Disease Associations

| Disease State | C19:0 Acylcarnitine Status | Mechanistic Driver | Clinical Implication |

| Type 2 Diabetes | Decreased | miR548ab suppression of PPAR | Loss of insulin sensitivity; therapeutic target. |

| Liver Fibrosis | Dysregulated (Restored by PROTACs) | Aberrant fatty acid oxidation in hepatic stellate cells[5][7] | Biomarker for therapeutic efficacy of BRD4 degraders. |

| Prostate Cancer | Altered / Dysregulated | Reprogrammed tumor bioenergetics and lipid oxidation[4] | Diagnostic biomarker via untargeted metabolomics. |

| Pollutant Exposure | Decreased | Chronic exposure to industrial carcinogenic pollutants[2] | Indicator of environmental metabolic toxicity. |

Experimental Methodology: Self-Validating LC-MS/MS Workflow

To accurately quantify endogenous C19:0 acylcarnitine, researchers must employ highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Because C19:0 is often present in trace amounts endogenously, the protocol must be rigorously designed to prevent ion suppression and ensure high recovery.

Rationale and Causality in Experimental Design

-

Extraction Solvent: Methanol is selected over acetonitrile. Acylcarnitines are zwitterionic and exhibit superior solubility in highly polar, protic solvents. This prevents them from co-precipitating with the protein pellet during extraction.

-

Self-Validating Internal Standards: Because endogenous C19:0 is the target, you cannot use unlabeled C19:0 as an internal standard (IS). Instead, an isotopically labeled standard (e.g.,

-C16:0 acylcarnitine or

Step-by-Step Protocol

Step 1: Sample Preparation & Spiking

-

Aliquot 50 µL of plasma or 20 mg of homogenized tissue into a microcentrifuge tube.

-

Spike the sample with 10 µL of a stable isotope-labeled internal standard mix (e.g., 5 µM

-palmitoylcarnitine). Crucial: Spiking before extraction guarantees the IS undergoes the exact same matrix suppression as the endogenous analytes.

Step 2: Protein Precipitation & Extraction

-

Add 200 µL of ice-cold LC-MS grade Methanol to the sample.

-

Vortex vigorously for 2 minutes to disrupt protein-lipid binding.

-

Incubate at -20°C for 20 minutes to maximize protein precipitation.

-

Centrifuge at 14,000 × g for 15 minutes at 4°C.

-

Transfer the supernatant to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen gas.

Step 3: Derivatization (Optional but Recommended for Sensitivity)

-

Reconstitute the dried extract in 50 µL of 3 M Hydrochloric acid in n-butanol.

-

Incubate at 65°C for 15 minutes to form butyl esters of the acylcarnitines, which significantly enhances ionization efficiency in positive ESI mode.

-

Evaporate to dryness and reconstitute in 100 µL of Initial Mobile Phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).

Step 4: UHPLC Separation & MS/MS Detection

-

Inject 5 µL onto a C18 reversed-phase column (e.g., Waters Acquity BEH C18, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Run a gradient from 5% B to 98% B over 10 minutes to elute long-chain acylcarnitines.

-

Operate the mass spectrometer in Positive Electrospray Ionization (+ESI) using Multiple Reaction Monitoring (MRM).

-

For underivatized C19:0 acylcarnitine, monitor the precursor-to-product ion transition corresponding to the loss of the carnitine backbone (e.g., m/z 442.4

85.1).

Fig 2: Self-validating LC-MS/MS workflow for targeted C19:0 acylcarnitine quantification.

References

-

Liver-targeted degradation of BRD4 reverses hepatic fibrosis and enhances metabolism in murine models. Theranostics (2025). Available at:[Link][5][7]

-

Odd chain fatty acid metabolism in mice after a high fat diet. ResearchGate / Epidemiological Studies (2026). Available at:[Link][3]

-

An untargeted analytical workflow based on Kendrick mass defect filtering reveals dysregulations in acylcarnitines in prostate cancer. Analytica Chimica Acta (2024). Available at:[Link][4]

-

De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering. Frontiers in Bioengineering and Biotechnology (2020). Available at:[Link][6]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. iris.uniroma1.it [iris.uniroma1.it]

- 5. Liver-targeted degradation of BRD4 reverses hepatic fibrosis and enhances metabolism in murine models [thno.org]

- 6. Frontiers | De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering [frontiersin.org]

- 7. Liver-targeted degradation of BRD4 reverses hepatic fibrosis and enhances metabolism in murine models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Application of Nonadecanoyl-L-carnitine as an Internal Standard in Lipidomics

Abstract

In the landscape of quantitative lipidomics, the precision and reliability of analytical data are paramount. The use of internal standards is a cornerstone of robust methodologies, designed to correct for variability throughout the analytical workflow, from sample extraction to instrumental analysis. This technical guide provides an in-depth exploration of Nonadecanoyl-L-carnitine (C19:0) as a specialized internal standard for the quantification of acylcarnitines. We will delve into the rationale behind its selection, its inherent advantages over more common standards, and provide detailed, field-proven protocols for its effective implementation. This document is intended for researchers, scientists, and drug development professionals seeking to enhance the accuracy and reproducibility of their lipidomics data.

The Foundational Role of Internal Standards in Lipidomics

Quantitative analysis in lipidomics is fraught with potential sources of error, including sample loss during preparation, inconsistent extraction efficiencies, and fluctuations in mass spectrometer response (matrix effects).[1] An internal standard (IS) is a compound of a known concentration that is added to a sample at the very beginning of the analytical process.[2] Its purpose is to navigate the entire workflow alongside the endogenous analytes of interest. By monitoring the signal of the IS, we can normalize the signals of the target analytes, thereby correcting for a multitude of experimental variations.[3]

An ideal internal standard for mass spectrometry-based lipidomics should possess several key characteristics:[2]

-

Chemical and Physical Similarity: It should behave analogously to the analyte during extraction and chromatography.[2]

-

Non-endogenous Nature: The IS should not be naturally present in the biological matrix being analyzed.[2]

-

Mass Spectrometric Distinguishability: It must generate a signal (i.e., a different mass-to-charge ratio) that is clearly resolved from the analytes of interest.[2]

-

Stability: It must remain chemically stable throughout the entire experimental procedure.[2]

The choice of an appropriate internal standard is a critical decision that directly impacts data quality. The main categories of internal standards used in lipidomics include stable isotope-labeled lipids, odd-chain lipids, and other non-endogenous structural analogs.[2][4]

Nonadecanoyl-L-carnitine (C19:0): A Superior Choice for Acylcarnitine Analysis

Acylcarnitines are a class of lipids that play a crucial role in cellular energy metabolism, specifically in the transport of long-chain fatty acids into the mitochondria for β-oxidation.[5] Dysregulation of acylcarnitine metabolism has been implicated in a variety of diseases, including metabolic syndrome, cardiovascular disease, and certain inborn errors of metabolism.[6][7] Consequently, the accurate quantification of acylcarnitines in biological samples is of significant clinical and research interest.[8]

Nonadecanoyl-L-carnitine, a long-chain acylcarnitine with a 19-carbon acyl chain, serves as an excellent internal standard for this class of molecules.[9]

The Rationale for an Odd-Chain Acylcarnitine

The primary advantage of using an odd-chain fatty acid-containing lipid like Nonadecanoyl-L-carnitine lies in its rarity in most biological systems.[10] Endogenously, mammals primarily synthesize and metabolize even-chain fatty acids. While odd-chain fatty acids can be present, their concentrations are typically very low, making odd-chain lipids effectively "non-endogenous" for most applications.[10][11] This fulfills a critical requirement for an internal standard, minimizing the risk of overestimation due to the presence of the same compound in the sample.

Physicochemical Properties of Nonadecanoyl-L-carnitine

| Property | Value | Source |

| Formal Name | (R)-3-carboxy-N,N,N-trimethyl-2-(nonadecanoyloxy)propan-1-aminium, monochloride | [9] |

| Molecular Formula | C26H52NO4 • Cl | [9] |

| Formula Weight | 478.2 g/mol | [9] |

| Physical Form | Crystalline solid | [9] |

| Solubility | Soluble in Methanol | [9] |

These properties ensure that Nonadecanoyl-L-carnitine can be readily handled in a laboratory setting and is compatible with common solvents used in lipid extraction protocols.

Advantages over Stable Isotope-Labeled Standards

While stable isotope-labeled (e.g., ¹³C, ²H) internal standards are often considered the "gold standard" in mass spectrometry, they are not without their challenges.[3] Deuterium-labeled standards, in particular, can sometimes exhibit slight chromatographic shifts relative to their unlabeled counterparts, which can be problematic if they elute in a region of differential ion suppression.[12] Furthermore, the synthesis of a comprehensive suite of stable isotope-labeled acylcarnitine standards can be prohibitively expensive.[13]

Nonadecanoyl-L-carnitine offers a cost-effective and reliable alternative that effectively mimics the extraction and ionization behavior of a wide range of long-chain acylcarnitines without the potential for chromatographic shifts associated with some deuterated standards.

Experimental Workflow: A Self-Validating System

The following protocols are designed to be a self-validating system, incorporating quality control measures at each stage to ensure data integrity.

Workflow Overview

The overall experimental workflow for the quantification of acylcarnitines using Nonadecanoyl-L-carnitine as an internal standard is depicted below.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. Acylcarnitine: Structure, Metabolism, Functions, and Advanced Analysis Techniques - MetwareBio [metwarebio.com]

- 6. sciex.com [sciex.com]

- 7. researchgate.net [researchgate.net]

- 8. Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights - Arabian Journal of Chemistry [arabjchem.org]

- 9. caymanchem.com [caymanchem.com]

- 10. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease | MDPI [mdpi.com]

- 11. publications.mpi-cbg.de [publications.mpi-cbg.de]

- 12. myadlm.org [myadlm.org]

- 13. biorxiv.org [biorxiv.org]

role of long-chain acylcarnitines in mitochondrial beta-oxidation

Executive Summary

Long-chain acylcarnitines (LCACs) are critical metabolic intermediates that dictate the rate and efficiency of mitochondrial fatty acid β-oxidation (FAO). Because long-chain fatty acids (LCFAs) cannot passively diffuse across the inner mitochondrial membrane (IMM), they must be conjugated to L-carnitine to form LCACs. This process, governed by the carnitine shuttle, is not merely a transport mechanism; it is a highly regulated metabolic checkpoint.

In recent years, LCACs have transcended their traditional role as biomarkers for rare inborn errors of metabolism (e.g., Very Long-Chain Acyl-CoA Dehydrogenase [VLCAD] deficiency)[1]. Today, the accumulation of circulating LCACs is recognized as a primary molecular signature of "metabolic inflexibility"—a state heavily implicated in the pathogenesis of insulin resistance, type 2 diabetes, and systolic heart failure[2][3]. This whitepaper provides an in-depth mechanistic framework of LCAC metabolism, outlines the pathophysiological consequences of their accumulation, and details field-proven, self-validating mass spectrometry protocols for their precise quantification.

Mechanistic Framework: The Carnitine Shuttle and β-Oxidation

The transport of LCFAs (carbon chain length >12) into the mitochondrial matrix is an obligate, three-step process orchestrated by the carnitine shuttle system[4][5].

-

Acylcarnitine Formation (Outer Membrane): Cytosolic long-chain acyl-CoA synthetases activate free fatty acids into acyl-CoAs. Carnitine Palmitoyltransferase 1 (CPT1), an enzyme residing on the outer mitochondrial membrane, catalyzes the transesterification of the acyl group from CoA to L-carnitine, forming an LCAC[5]. CPT1 is the rate-limiting step of FAO and is allosterically inhibited by malonyl-CoA, ensuring that fatty acid synthesis and oxidation do not occur simultaneously[4].

-

Translocation (Inner Membrane): The highly polar IMM is impermeable to LCACs. Carnitine-acylcarnitine translocase (CACT / SLC25A20) functions as an antiporter, moving one molecule of LCAC into the mitochondrial matrix while simultaneously exporting one molecule of free carnitine back to the intermembrane space[6].

-

Reconversion (Mitochondrial Matrix): Once inside the matrix, Carnitine Palmitoyltransferase 2 (CPT2) reverses the CPT1 reaction. It transfers the long-chain acyl group back to mitochondrial Coenzyme A, regenerating long-chain acyl-CoA for entry into the β-oxidation spiral, and liberating free carnitine for recycling via CACT[5][7].

Once the acyl-CoA is inside the matrix, it undergoes cyclic degradation via chain-length specific enzymes (e.g., VLCAD, LCAD), yielding acetyl-CoA to fuel the tricarboxylic acid (TCA) cycle[8].

Mitochondrial Carnitine Shuttle: CPT1, CACT, and CPT2 mediate LCFA transport for β-oxidation.

Pathophysiological Implications of LCAC Accumulation

When the rate of mitochondrial LCFA uptake exceeds the capacity of the β-oxidation spiral or the TCA cycle, incomplete oxidation occurs. This bottleneck forces the reverse action of CPT2 or alternative acyltransferases, leading to the accumulation of LCACs in the matrix, which are subsequently exported to the cytosol and bloodstream[3].

Heart Failure and Lipotoxicity

The healthy myocardium relies on FAO for 50-70% of its ATP production. In systolic heart failure (HF), the heart undergoes a metabolic shift, downregulating FAO genes and upregulating glucose utilization[9]. This metabolic derangement leads to the systemic accumulation of LCACs (specifically C16, C18:1, and C18:2). Elevated LCACs in HF patients are not merely passive biomarkers; they are independently associated with adverse clinical outcomes, including all-cause mortality and hospitalization[2][10]. Notably, mechanical circulatory support (e.g., LVAD placement) has been shown to reverse these elevated LCAC profiles, underscoring their dynamic nature in cardiac stress[2].

Insulin Resistance

In skeletal muscle, the accumulation of LCACs is a hallmark of lipid-induced insulin resistance[3]. LCACs integrate into cell membranes and directly interfere with insulin signaling cascades (e.g., IRS-1/PI3K/Akt pathway)[2][3]. The inability to efficiently metabolize fatty acids postprandially results in elevated nadir levels of specific LCACs (C14, C14:1, C16), which correlate strongly with reduced insulin-mediated glucose disposal rates[3].

Quantitative Data Summary

The following table summarizes the diagnostic and prognostic utility of specific LCAC species across various metabolic conditions, derived from targeted metabolomic profiling.

| Pathological Condition | Key LCAC Biomarkers Elevated | Mechanistic Cause | Clinical Significance |

| VLCAD Deficiency | C14:1, C14:2, C16:0, C18:1 | Genetic defect in Very Long-Chain Acyl-CoA Dehydrogenase. | Neonatal cardiomyopathy, hypoketotic hypoglycemia[1]. |

| CACT / CPT2 Deficiency | C16, C18, C18:1 | Failure to translocate or reconvert LCACs in the mitochondria. | Hyperammonemia, severe myopathy, arrhythmias[6][7]. |

| Systolic Heart Failure | C16, C18:1, C18:2 | Mitochondrial inefficiency; downregulation of FAO enzymes. | Predictor of mortality/hospitalization; reversible with LVAD[2][9]. |

| Insulin Resistance | C12:1, C14, C14:1, C16 | Incomplete FAO; metabolic inflexibility in skeletal muscle. | Correlates inversely with insulin-mediated glucose disposal[3]. |

Experimental Protocols: Targeted LC-MS/MS Profiling of LCACs

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) in drug development and translational research, the quantification of LCACs must rely on self-validating analytical systems. Tandem mass spectrometry (LC-MS/MS) utilizing Multiple Reaction Monitoring (MRM) is the gold standard[11].

Causality in Experimental Design

-

Why use Butanol/Methanol extraction? LCACs are amphiphilic molecules. Traditional aqueous buffers fail to solubilize the long hydrophobic acyl chains, while purely non-polar solvents precipitate the carnitine moiety. A methanol/butanol mixture effectively precipitates proteins while maintaining LCAC solubility[8].

-

Why use Deuterated Internal Standards (IS)? Matrix effects in plasma or tissue homogenates cause unpredictable ion suppression in the electrospray ionization (ESI) source. By spiking samples with isotopically labeled standards (e.g., d3-palmitoylcarnitine) before extraction, any loss during sample prep or ion suppression during MS analysis is proportionally mirrored in the IS, creating a self-correcting quantification ratio.

Step-by-Step Methodology

Step 1: Sample Preparation & Spiking

-

Aliquot 50 µL of plasma (or 50 mg of homogenized tissue) into a microcentrifuge tube.

-

Add 10 µL of Internal Standard mix containing deuterated LCACs (e.g., d3-C14, d3-C16, d3-C18) at a known concentration (e.g., 5 µM). Crucial for self-validation.

Step 2: Protein Precipitation & Extraction

-

Add 200 µL of ice-cold Methanol:Acetonitrile (1:1, v/v) to the sample.

-

Vortex vigorously for 2 minutes to disrupt protein-lipid binding.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen at 30°C.

Step 3: Derivatization (Optional but Recommended for Sensitivity)

-

Reconstitute the dried extract in 50 µL of 3 M Butanolic HCl.

-

Incubate at 65°C for 15 minutes. Causality: Butylation of the carboxyl group on the carnitine backbone increases the hydrophobicity of short/medium chain species and enhances ionization efficiency across all chain lengths.

-

Evaporate to dryness under nitrogen and reconstitute in 100 µL of Mobile Phase A (Water with 0.1% Formic Acid).

Step 4: LC-MS/MS Analysis

-

Inject 5 µL onto a C8 or C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size).

-

Gradient: Run a gradient using Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). LCACs elute in order of increasing chain length.

-

Detection: Operate the triple quadrupole mass spectrometer in positive ESI mode. Use MRM to monitor the transition from the precursor ion

to the characteristic product ion at m/z 85.1 (which corresponds to the

Step-by-step LC-MS/MS workflow for targeted quantification of long-chain acylcarnitines.

Conclusion

Long-chain acylcarnitines are highly sensitive barometers of mitochondrial health. Whether evaluating the efficacy of novel mitoprotective agents in heart failure or investigating the etiology of lipid-induced insulin resistance, the precise quantification of LCACs provides an indispensable window into cellular metabolic flux. By adhering to rigorous, internally validated LC-MS/MS protocols, researchers can confidently map these lipid intermediates to their respective pathophysiological outcomes.

References

-

Mitochondrial long chain fatty acid β-oxidation in man and mouse Source: PMC - NIH URL:[Link][1]

-

Long-Chain Acylcarnitine Metabolites are Associated with Adverse Outcomes and Reversible with Mechanical Circulatory Support in Systolic Heart Failure Source: PMC - NIH URL:[Link][2]

-

Disorders of the Mitochondrial Carnitine Shuttle Source: OMMBID (McGraw Hill Medical) URL:[Link][4]

-

Carnitine-Acylcarnitine Translocase Deficiency Source: GeneReviews® - NCBI Bookshelf URL:[Link][6]

-

Defects of Fatty Acid Oxidation and the Carnitine Shuttle System Source: PMC - NIH URL:[Link][7]

-

Mitochondrial CPT1A: Insights into structure, function, and basis for drug development Source: Frontiers in Physiology URL:[Link][5]

-

Characterization of carnitine and fatty acid metabolism in the long-chain acyl-CoA dehydrogenase-deficient mouse Source: PMC - NIH URL:[Link][11]

-

Circulating long chain acylcarnitines and outcomes in diabetic heart failure: an HF-ACTION clinical trial substudy Source: PMC - NIH URL:[Link][9]

-

Circulating acylcarnitine profile in human heart failure: a surrogate of fatty acid metabolic dysregulation in mitochondria and beyond Source: American Journal of Physiology URL:[Link][10]

-

Acylcarnitines: Reflecting or Inflicting Insulin Resistance? Source: PMC - NIH URL:[Link][3]

-

The enzymology of mitochondrial fatty acid beta-oxidation and its application to follow-up analysis of positive neonatal screening results Source: PMC - NIH URL:[Link][8]

Sources

- 1. Mitochondrial long chain fatty acid β-oxidation in man and mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Long-Chain Acylcarnitine Metabolites are Associated with Adverse Outcomes and Reversible with Mechanical Circulatory Support in Systolic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acylcarnitines: Reflecting or Inflicting Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ommbid.mhmedical.com [ommbid.mhmedical.com]

- 5. Frontiers | Mitochondrial CPT1A: Insights into structure, function, and basis for drug development [frontiersin.org]

- 6. Carnitine-Acylcarnitine Translocase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Defects of Fatty Acid Oxidation and the Carnitine Shuttle System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The enzymology of mitochondrial fatty acid beta-oxidation and its application to follow-up analysis of positive neonatal screening results - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Circulating long chain acylcarnitines and outcomes in diabetic heart failure: an HF-ACTION clinical trial substudy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Characterization of carnitine and fatty acid metabolism in the long-chain acyl-CoA dehydrogenase-deficient mouse - PMC [pmc.ncbi.nlm.nih.gov]

Nonadecanoyl-L-carnitine (C19:0) as an Early-Effect Biomarker for Industrial Carcinogen Exposure: Mechanisms, Analytical Workflows, and Clinical Implications

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper

Executive Summary

The identification of early-effect biomarkers is a critical bottleneck in environmental toxicology and preventative medicine. While traditional exposure biomarkers (e.g., urinary heavy metals) quantify the dose of a pollutant, they fail to capture the physiological response or the onset of molecular pathogenesis.

Recent metabolomic advancements have identified Nonadecanoyl-L-carnitine (C19:0 carnitine) —a long-chain, odd-carbon acylcarnitine—as a highly sensitive biomarker for chronic exposure to industrial carcinogenic pollutants[1]. Serum levels of C19:0 carnitine are significantly decreased in populations (specifically children and adolescents) exposed to heavy metals and polycyclic aromatic hydrocarbons (PAHs)[2].

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between epidemiological discovery and analytical execution. This guide details the mechanistic grounding of C19:0 carnitine deregulation, provides a self-validating LC-MS/MS analytical protocol, and outlines the implications for future toxicological research and drug development.

Mechanistic Grounding: The C19:0 Carnitine Axis

L-carnitine and its acyl esters (acylcarnitines) are obligate carriers for the transport of long-chain fatty acids across the inner mitochondrial membrane, a prerequisite for

When individuals are chronically exposed to IARC Group 1 (As, Cd, Cr, Ni) and Group 2 (V, Hg, PAHs) carcinogens, the primary physiological insult is severe oxidative stress, marked by elevated lipid peroxidation[4]. This oxidative environment impairs mitochondrial function, specifically downregulating Carnitine Palmitoyltransferase I and II (CPT I/II) activity. Because C19:0 is a long-chain acylcarnitine, its synthesis and transport are highly susceptible to mitochondrial membrane disruption. The resulting metabolic shift causes a measurable depletion of serum C19:0 carnitine, serving as an early warning signal of impaired fatty acid metabolism before clinical symptoms of toxicity manifest[2].

Mechanistic pathway linking industrial pollutant exposure to the depletion of serum Nonadecanoyl-L-carnitine.

Clinical & Epidemiological Evidence

The clinical validation of C19:0 carnitine as a biomarker is heavily grounded in a pivotal cross-sectional study analyzing the metabolomes of 107 children and adolescents (aged 9–15) residing near a major petrochemical complex in Taiwan ()[2].

By utilizing a "meet-in-the-middle" metabolomics approach, researchers successfully linked external exposure markers with internal biological effect markers. The quantitative data from this cohort is summarized below:

Table 1: Biomarker Perturbations in High-Exposure Cohorts

| Biomarker Category | Specific Analyte | Trend in High-Exposure Group | Biological Significance |

| Exposure Biomarkers | Arsenic (As), Cadmium (Cd), Vanadium (V), 1-OHP | Significantly Increased | Confirms systemic absorption of industrial heavy metals and PAHs[4]. |

| Oxidative Stress | HNE-MA, 8-isoPF2 | Significantly Increased | Indicates elevated lipid peroxidation and ROS generation[4]. |

| Early-Effect Metabolite | Nonadecanoyl-L-carnitine (C19:0) | Significantly Decreased | Signals disrupted mitochondrial |

| Early-Effect Metabolite | Malic Acid, Oxoglutaric Acid | Deregulated | Indicates perturbation of the TCA (Citrate) cycle and energy metabolism[2]. |

Analytical Methodology: Self-Validating LC-MS/MS Protocol

Quantifying long-chain acylcarnitines like C19:0 presents distinct analytical challenges. These molecules exhibit high hydrophobicity, leading to non-specific binding to plasticware, column carryover, and severe ion suppression in complex matrices like serum.

To ensure trustworthiness and reproducibility , the following protocol utilizes stable isotope dilution and specific Multiple Reaction Monitoring (MRM) transitions, rendering the workflow a self-validating system.

Step-by-Step Methodology

1. Sample Preparation & Internal Standard Spiking

-

Action: Aliquot 50 µL of human serum into a low-bind microcentrifuge tube. Immediately spike with 10 µL of deuterated internal standard (IS) mixture containing Nonadecanoyl-L-carnitine-d3 (chloride) at a known concentration (e.g., 1 µM).

-

Causality: Spiking the IS before any extraction steps ensures that any adsorptive losses, extraction inefficiencies, or matrix effects are mathematically normalized. C19:0-d3 behaves identically to endogenous C19:0, making this step critical for absolute quantification.

2. Protein Precipitation

-

Action: Add 200 µL of ice-cold methanol to the sample. Vortex vigorously for 30 seconds, then centrifuge at 14,000 × g for 15 minutes at 4°C.

-

Causality: Methanol effectively denatures and precipitates serum proteins while maintaining the solubility of highly hydrophobic long-chain acylcarnitines. The low temperature prevents the hydrolysis of the ester bond linking the acyl chain to the carnitine backbone.

3. Supernatant Extraction & Reconstitution

-

Action: Transfer the supernatant to a clean glass LC vial and evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 50 µL of the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).

-

Causality: Drying concentrates the analyte. Reconstituting in the initial mobile phase prevents solvent-induced peak broadening during LC injection, ensuring sharp, symmetrical peaks.

4. UHPLC Separation

-

Action: Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 × 100 mm, 1.7 µm). Utilize a gradient elution of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

-

Causality: The C18 stationary phase resolves acylcarnitines based on their aliphatic chain length. Formic acid provides the necessary protons to ensure the zwitterionic carnitine moiety remains positively charged, drastically enhancing electrospray ionization (ESI) efficiency.

5. Mass Spectrometry (MRM Mode)

-

Action: Operate the tandem mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific MRM transition for C19:0 carnitine (Precursor:

442.4 -

Causality: The

85.0 product ion corresponds to the

6. Quality Control (QC) & Carryover Validation

-

Action: Run pooled QC samples every 10 injections. Include solvent blanks immediately following high-concentration calibration standards.

-

Causality: Long-chain acylcarnitines are notorious for column carryover. Blanks validate that subsequent runs are uncontaminated, proving the integrity of the analytical batch.

Step-by-step LC-MS/MS analytical workflow for the quantification of serum acylcarnitines.

Implications for Toxicology and Drug Development

The validation of Nonadecanoyl-L-carnitine as an early-effect biomarker carries profound implications for both environmental toxicology and pharmaceutical development:

-

Preventative Screening: By incorporating C19:0 carnitine into pediatric screening panels in highly industrialized zones, public health officials can detect metabolic perturbations before the onset of irreversible cellular damage or oncogenesis.

-

Drug Efficacy Monitoring: For pharmaceutical companies developing mitochondrial protectants, CPT-modulators, or antioxidant therapies aimed at mitigating environmental toxicity, C19:0 carnitine serves as a highly responsive pharmacodynamic (PD) biomarker. Restoration of C19:0 levels to baseline can indicate successful therapeutic intervention.

-

Exposome Research: The integration of acylcarnitine profiling with genomic data (e.g., DNA methylation) allows researchers to map the complete trajectory from environmental exposure to epigenetic alteration and metabolic fallout.

References

-

Chen, C.-H.S., Kuo, T.-C., Kuo, H.-C., Tseng, Y.J., Kuo, C.-H., Yuan, T.-H. (2019). Metabolomics of Children and Adolescents Exposed to Industrial Carcinogenic Pollutants. Environmental Science & Technology, 53(9), 5454-5465.

-

Cayman Chemical. Nonadecanoyl-L-carnitine (chloride) Product Information & Technical Documentation.

-

Luque-Córdoba, D., et al. (2022). Combining data acquisition modes in liquid-chromatography–tandem mass spectrometry for comprehensive determination of acylcarnitines in human serum. Metabolomics, 18(8), 59.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Metabolomics of Children and Adolescents Exposed to Industrial Carcinogenic Pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Combining data acquisition modes in liquid-chromatography–tandem mass spectrometry for comprehensive determination of acylcarnitines in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

The Crucial Distinction Between C17:0 and C19:0 Carnitine Standards in Clinical Mass Spectrometry

Executive Summary

In the development of targeted metabolomic assays and newborn screening (NBS) panels, the selection of internal standards (IS) dictates the analytical integrity of the entire workflow. Historically, odd-chain acylcarnitines were presumed to be absent in human physiology, leading to the widespread adoption of unlabeled C17:0 carnitine (heptadecanoylcarnitine) as a universal internal standard. However, high-resolution mass spectrometry has dismantled this assumption.

This whitepaper explores the mechanistic causality behind why C17:0 carnitine is a flawed internal standard due to its role as an endogenous disease biomarker, and why C19:0 carnitine (nonadecanoylcarnitine) has emerged as the definitive, self-validating exogenous standard for long-chain acylcarnitine profiling.

The Mechanistic Trap: Why C17:0 Carnitine Fails as a Standard

To understand experimental choices in assay design, we must first examine the underlying biochemistry. Acylcarnitines are essential for the transport of fatty acids into the mitochondria for

The Biomarker Discovery

Recent advancements in expanded newborn screening have revealed that endogenous C17:0 carnitine is a highly specific biomarker for Propionic Acidemia (PA) and Methylmalonic Acidemia (MMA) [3].

The Causality: PA and MMA are caused by enzymatic blocks in the catabolism of branched-chain amino acids (isoleucine, valine) and odd-chain fatty acids. When propionyl-CoA carboxylase or methylmalonyl-CoA mutase is deficient, propionyl-CoA accumulates. To relieve this toxic accumulation, the liver utilizes propionyl-CoA (instead of acetyl-CoA) as a primer for de novo lipogenesis. This chain elongation produces odd-chain fatty acids (C15:0, C17:0), which are subsequently conjugated to carnitine to form C17:0 carnitine [3].

If an assay utilizes unlabeled C17:0 as an internal standard, the presence of endogenous C17:0 in a patient sample will artificially inflate the IS area response. This mathematically suppresses the calculated concentration of all target analytes, leading to false-negative diagnoses for other metabolic disorders.

Metabolic pathway showing C17:0 carnitine accumulation in PA/MMA.

C19:0 Carnitine: The Definitive Exogenous Standard

To bypass the endogenous interference of C17:0, the field has transitioned to C19:0 carnitine (nonadecanoylcarnitine) [5].

Why C19:0 Succeeds

-

True Biological Absence: C19:0 carnitine is virtually undetectable in human plasma, serum, or dried blood spots (DBS) under both healthy and pathological conditions. It acts as a true blank slate.

-

Chromatographic Behavior: In reversed-phase UHPLC, C19:0 elutes predictably after C18:0 (stearoylcarnitine) and before very-long-chain species (C20:0). This makes it an ideal retention time marker for the hydrophobic region of the chromatogram [1].

-

Ionization Efficiency: Its ionization efficiency closely mimics that of critical diagnostic markers like C16:0 and C18:0, ensuring that matrix effects in the electrospray ionization (ESI) source are accurately normalized.

Note: If C17:0 must be monitored as a biomarker, laboratories must use its stable-isotope labeled counterpart, C17:0-d3 , as the internal standard to ensure mass resolution from the endogenous metabolite [3].

Quantitative Data & Physicochemical Properties

When configuring your triple quadrupole (QqQ) mass spectrometer, exact mass and collision energy optimization are critical. Below is a validated reference table for these standards in positive ESI mode, utilizing the characteristic m/z 85 product ion (derived from the loss of the acyl chain and trimethylamine, leaving the dehydrated carnitine backbone) [2].

| Analyte | Role in Assay | Formula | Exact Mass [M+H]+ | MRM Transition (Underivatized) | MRM Transition (Butylated) |

| C17:0 Carnitine | Endogenous Biomarker | C24H47NO4 | 414.35 | 414.4 | 470.4 |

| C17:0-d3 Carnitine | IS for C17:0 | C24H44D3NO4 | 417.37 | 417.4 | 473.4 |

| C19:0 Carnitine | Universal Long-Chain IS | C26H51NO4 | 442.38 | 442.4 | 498.4 |

| C19:0-d3 Carnitine | High-Precision IS | C26H48D3NO4 | 445.40 | 445.4 | 501.4 |

Self-Validating Experimental Protocol: UHPLC-MS/MS

To ensure trustworthiness, an assay cannot simply generate a number; it must prove its own validity. The following protocol employs a dual-standard self-validation system . By spiking unlabeled C19:0 into the extraction buffer and C19:0-d3 into the final reconstitution solvent, you can dynamically calculate absolute extraction recovery for every single sample, flagging any matrix precipitation failures.

Step-by-Step Methodology

Step 1: Reagent Preparation

-

Extraction Buffer: 80:20 Methanol:Water containing 0.5

M of C19:0 carnitine (Extraction IS). -

Reconstitution Buffer: 90:10 Water:Acetonitrile containing 0.1% Formic Acid and 0.5

M of C19:0-d3 carnitine (Injection IS).

Step 2: Sample Extraction (DBS or Plasma)

-

Punch a 3.2 mm dried blood spot (DBS) disc into a 96-well plate, or aliquot 10

L of plasma. -

Add 100

L of the Extraction Buffer (containing C19:0). -

Agitate at 600 RPM for 45 minutes at 25°C to precipitate proteins and extract acylcarnitines [2].

-

Centrifuge at 3,000 x g for 10 minutes. Transfer 75

L of the supernatant to a clean plate.

Step 3: Drying and Reconstitution

-

Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 50

L of the Reconstitution Buffer (containing C19:0-d3). -

Self-Validation Check: The ratio of C19:0 area to C19:0-d3 area directly dictates the extraction efficiency. If the ratio drops below historically validated thresholds, the sample extraction has failed and must be repeated.

Step 4: UHPLC-MS/MS Analysis

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7

m particle size) [1]. -

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 2% B to 98% B over 4.5 minutes. C19:0 will elute late in the gradient (approx. 3.8 mins), cleanly separated from C17:0 (approx. 3.4 mins).

Validated LC-MS/MS workflow utilizing C19:0 carnitine as a self-validating standard.

Conclusion & Best Practices

For drug development professionals and clinical scientists, the integrity of acylcarnitine profiling relies heavily on the analytical specificity of the chosen standards.

-

Never use unlabeled C17:0 carnitine as a universal internal standard. Its role as an endogenous biomarker for propionate metabolism disorders introduces severe quantitative bias.

-

Adopt C19:0 carnitine as the standard for long-chain acylcarnitine extraction and quantification.

-

Implement a dual-standard validation (C19:0 and C19:0-d3) to transform your assay from a simple measurement tool into a self-monitoring, robust analytical system.

References

- Source: nih.

- Title: Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG)

- Title: Heptadecanoylcarnitine (C17)

- Source: nih.

- Title: Cayman Chemical - 60 Results | Everything | Search (C19:0 and C17:0 Carnitine Standards)

endogenous levels of Nonadecanoyl-L-carnitine in human plasma

An In-Depth Technical Guide to the Endogenous Profiling of Nonadecanoyl-L-Carnitine (C19:0) in Human Plasma

Executive Summary

Nonadecanoyl-L-carnitine (C19:0 carnitine), frequently represented in human biology by its branched-chain isomer pristanoylcarnitine , is a rare, long-chain acylcarnitine. While even-chain acylcarnitines dominate the human plasma metabolome due to standard mitochondrial

Biological Significance and Metabolic Origins

In mammalian lipid metabolism, L-carnitine acts as the obligatory shuttle for transporting long-chain fatty acids across the inner mitochondrial membrane. The C19:0 carnitine signature in human plasma is primarily derived from pristanic acid (a 19-carbon branched-chain fatty acid), which is itself a product of the peroxisomal

Because pristanic acid cannot undergo standard mitochondrial

-

Peroxisomal Disorders : Elevated levels are a hallmark diagnostic criterion for Refsum disease, Zellweger spectrum disorders (ZSD), and

-methylacyl-CoA racemase (AMACR) deficiency[1]. -

Environmental Exposomics : Recent high-resolution lipidomics have demonstrated that long-chain acylcarnitines, specifically C19:0, are significantly down-regulated in children and adolescents exposed to high levels of industrial carcinogenic pollutants (e.g., polycyclic aromatic hydrocarbons and heavy metals)[3][4].

Pathway Visualization: C19:0 Carnitine Biosynthesis

Caption: Metabolic pathway illustrating the conversion of dietary phytanic acid to C19:0 carnitine.

Causality in Analytical Design: Overcoming Ultra-Low Abundance

Quantifying endogenous C19:0 carnitine requires overcoming severe analytical hurdles. The molecule has a mass of 441.6 Da (Formula:

Why Solid Phase Extraction (SPE) over Protein Precipitation (PPT)? While simple methanol/acetonitrile PPT is standard for high-abundance acylcarnitines (like C2:0 or C16:0), C19:0 exists at trace nanomolar levels. PPT leaves high concentrations of endogenous phospholipids in the extract, which co-elute with long-chain acylcarnitines and cause massive ion suppression in the Electrospray Ionization (ESI) source. Mixed-mode SPE is mandated to concentrate the C19:0 analyte while orthogonal washing steps eliminate phospholipid isobaric interferences[6].

Why an Alkaline Mobile Phase (pH 9.0)? Acylcarnitines are zwitterionic. They possess a permanent positive charge on the quaternary amine and a carboxylic acid moiety. Using a basic mobile phase (e.g., 5 mM ammonium formate at pH 9.0) intentionally deprotonates the carboxylic acid. This neutralizes the acidic moiety, preventing secondary interactions with residual silanols on the C18 stationary phase, thereby eliminating peak tailing and sharpening the chromatographic peak for maximum signal-to-noise (S/N) ratio[7].

Why the 442.4

Self-Validating Experimental Protocol: LC-MS/MS Quantification

To ensure absolute trustworthiness, this protocol incorporates a self-validating feedback loop using isotopically labeled internal standards (IL-IS) and matrix blanks.

System Suitability & Self-Validation Criteria

-

Matrix Blanks : Inject double-blank (no analyte, no IS) plasma extracts to confirm the absence of endogenous isobaric interference at

442.4. -

Spike-Recovery : Pre-extraction and post-extraction spikes of a must yield 85–115% recovery, validating the absence of severe ion suppression[5].

Step-by-Step Methodology

Step 1: Plasma Sample Preparation (Automated SPE)

-

Thaw human plasma strictly on ice to prevent ex vivo esterase hydrolysis of the acylcarnitine ester bond[6].

-

Aliquot 20

L of plasma into a glass-insert vial. -

Add 5

L of the internal standard working solution (e.g., Palmitoyl-L-carnitine-d3 at 400 ng/mL). Causality: Because pure C19:0-d3 is highly specialized, C16-d3 is utilized as a surrogate IS. It closely mimics the lipophilicity and elution time of C19:0, accurately correcting for matrix effects during SPE and ESI. -

Dilute the mixture with 175

L of 5 mM ammonium formate (pH 9.0)[6]. -

Load onto a pre-conditioned mixed-mode reversed-phase/cation-exchange SPE cartridge. Wash with 5% methanol to remove polar interferents, and elute with 100% acetonitrile. Evaporate and reconstitute in the initial mobile phase.

Step 2: Chromatographic Separation (UPLC)

-

Column : High-strength silica C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7

m). -

Mobile Phase A : 5 mM ammonium formate, pH 9.0.

-

Mobile Phase B : 100% Acetonitrile.

-

Gradient : Initiate at 2% B, ramp linearly to 50% B over 7.5 minutes, then to 95% B at 14 minutes. Flow rate: 0.3 mL/min.

Step 3: MS/MS Data Acquisition (Positive ESI)

-

Acquisition Mode : Multiple Reaction Monitoring (MRM) or Data-Independent Acquisition (DIA)[7].

-

Transitions :

-

C19:0 Carnitine:

-

C16-d3 (IS):

-

-

Collision Energy (CE) : Set to 25–30 eV. Causality: Long-chain acylcarnitines require higher collision energies compared to short-chain variants (which only require ~15 eV) to efficiently cleave the robust ester bond and yield the 85.0 Da fragment[7].

Workflow Visualization

Caption: Self-validating sample preparation and LC-MS/MS workflow for C19:0 carnitine.

Quantitative Data Summary

The endogenous concentration of C19:0 carnitine is highly dependent on the patient's metabolic and environmental state. The table below synthesizes quantitative trends observed in recent literature.

| Clinical / Environmental State | C19:0 Carnitine Status | Biological Implication | Reference |

| Healthy Baseline (Adults) | Trace / Low nM | Normal peroxisomal | [6] |

| Refsum Disease / AMACR Deficiency | Significantly Elevated | Impaired peroxisomal processing leads to upstream accumulation of pristanic acid and its carnitine ester. | [1] |

| High Industrial Pollutant Exposure | Down-regulated | Disruption of fatty acid metabolism and mitochondrial stress induced by heavy metals and PAHs. | [3] |

References

-

Luque-Córdoba, D., et al. (2022). "Combining data acquisition modes in liquid-chromatography–tandem mass spectrometry for comprehensive determination of acylcarnitines in human serum." Metabolomics, 18(8), 59. URL:[Link]

-

Herzog, K. (2017). "Metabolomics to study functional consequences in peroxisomal disorders." Universiteit van Amsterdam (UvA-DARE). URL:[Link]

-

Chen, Y., et al. (2019). "Metabolomics of Children and Adolescents Exposed to Industrial Carcinogenic Pollutants." Environmental Science & Technology, 53(9), 5441-5452. URL:[Link]

Sources

- 1. pure.uva.nl [pure.uva.nl]

- 2. pure.uva.nl [pure.uva.nl]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. caymanchem.com [caymanchem.com]

- 6. Combining data acquisition modes in liquid-chromatography–tandem mass spectrometry for comprehensive determination of acylcarnitines in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Combining data acquisition modes in liquid-chromatography–tandem mass spectrometry for comprehensive determination of acylcarnitines in human serum - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Fate & Analysis of Odd-Chain Acylcarnitines: A Technical Guide

Executive Summary

Odd-chain acylcarnitines (OCACs) are not merely passive byproducts of lipid metabolism; they are critical anaplerotic intermediates that bridge fatty acid oxidation (FAO) with the Tricarboxylic Acid (TCA) cycle. Unlike even-chain fatty acids which yield exclusively acetyl-CoA, odd-chain species (C15, C17) and specific amino acids (Valine, Isoleucine) generate Propionyl-CoA . This 3-carbon moiety must traverse a specialized cobalamin- and biotin-dependent pathway to enter the TCA cycle as Succinyl-CoA.

Dysregulation of this pathway is a hallmark of inborn errors of metabolism (Propionic/Methylmalonic Acidemia) and is increasingly implicated in insulin resistance via "mitochondrial gridlock." This guide provides a definitive technical breakdown of the pathway, its pathological significance, and the gold-standard LC-MS/MS protocols required for precise quantification in drug development contexts.

Biochemical Foundation: The Propionyl-CoA Pathway

While the carnitine shuttle (CPT1/CACT/CPT2) transports odd-chain fatty acids (OCFAs) into the mitochondrial matrix identically to even-chain species, their

The Anaplerotic Mechanism

The

- molecules of Acetyl-CoA (enters TCA cycle directly).

-

1 molecule of Propionyl-CoA (C3).[1]

Propionyl-CoA cannot enter the TCA cycle as acetyl-CoA does. It must be carboxylated and isomerized to Succinyl-CoA .[1] This pathway is obligately dependent on Biotin (Vitamin B7) and Cobalamin (Vitamin B12).

Pathway Visualization

The following diagram details the enzymatic flow from the mitochondrial matrix to the TCA cycle.

Figure 1: The conversion of odd-chain fatty acid end-products into the TCA cycle intermediate Succinyl-CoA.[2]

Pathophysiology & Drug Development Targets

Insulin Resistance & Mitochondrial Overload

Recent metabolomic profiling identifies elevated C3 (propionylcarnitine) and C5 (isovalerylcarnitine) as superior biomarkers for insulin resistance compared to classical lipid profiles.

-

Mechanism: When fatty acid oxidation (FAO) flux exceeds TCA cycle capacity ("Mitochondrial Overload"), acyl-CoAs accumulate.[3][4] To spare the CoA pool, these are converted to acylcarnitines and exported.

-

Drug Target: Modulating PCC activity or Glycine N-acyltransferase (GLYAT) to divert excess acyl groups can restore mitochondrial flexibility.

Inborn Errors of Metabolism (IEM)

-

Propionic Acidemia (PA): Deficiency in PCC.[5][6] Accumulation of Propionyl-CoA (C3-carnitine).

-

Methylmalonic Acidemia (MMA): Deficiency in MUT or B12 processing. Accumulation of Methylmalonyl-CoA (C4DC-carnitine).

Analytical Methodologies: LC-MS/MS Quantification[9][10]

Accurate measurement of OCACs requires distinguishing them from isobaric interferences (e.g., C4-dicarboxylic vs. C5-OH). The "Gold Standard" method utilizes butyl ester derivatization to enhance sensitivity and separation.

Why Derivatize?

-

Sensitivity: Butylation increases the hydrophobicity of the analytes, improving ionization efficiency in positive ESI mode.

-

Specificity: It aids in separating isobars (molecules with the same mass) and dicarboxylic species which are critical for distinguishing MMA from other disorders.

Analytical Workflow

Figure 2: Butyl ester derivatization workflow for high-sensitivity acylcarnitine profiling.

Detailed Experimental Protocols

Protocol A: LC-MS/MS Analysis of Odd-Chain Acylcarnitines

Validates: Quantitative flux of odd-chain metabolites in plasma or tissue.

Reagents:

-

Isotope-labeled Internal Standards (IS): L-Carnitine-d9, Propionylcarnitine-d3, Octanoylcarnitine-d3.

-

Derivatizing Agent: 3N HCl in n-butanol (Prepare fresh: slowly add Acetyl Chloride to n-Butanol).

Step-by-Step:

-

Extraction: Aliquot 10 µL of plasma (or 50 µL tissue homogenate) into a 1.5 mL tube. Add 100 µL Methanol containing the IS mix. Vortex 30s.

-

Centrifugation: Spin at 10,000 x g for 10 min to pellet proteins. Transfer supernatant to a glass vial.

-

Drying: Evaporate solvent under a gentle stream of nitrogen at 40°C until completely dry.

-

Derivatization: Add 50 µL of 3N HCl in n-butanol . Cap tightly. Incubate at 65°C for 15 minutes .

-

Note: This converts the carboxyl group to a butyl ester (

), shifting mass by +56 Da.

-

-

Final Drying: Remove excess reagent under nitrogen stream.

-

Reconstitution: Dissolve residue in 100 µL Mobile Phase (80:20 Acetonitrile:Water + 0.1% Formic Acid).

-

MS Acquisition:

Protocol B: Propionyl-CoA Carboxylase (PCC) Activity Assay

Validates: Functional integrity of the anaplerotic entry point.

Principle: Measures the fixation of

Step-by-Step:

-

Preparation: Isolate mitochondria or use lymphocyte homogenates.

-

Reaction Mix: 50 mM Tris-HCl (pH 8.0), 2 mM ATP, 10 mM MgCl

, 50 mM KCl, 0.5 mM DTT, 10 mM NaH -

Incubation: Incubate homogenate with Reaction Mix at 37°C for 20 minutes.

-

Termination: Stop reaction by adding 50 µL 10% Trichloroacetic acid (TCA).

-

CO

Removal: Centrifuge to pellet protein. Transfer supernatant to a scintillation vial. Dry the sample under a heat lamp or nitrogen stream to drive off unreacted H -

Quantification: Resuspend residue in water, add scintillation fluid, and count. Radioactivity remaining represents

C-Methylmalonyl-CoA.

Data Presentation: Diagnostic Ratios

When analyzing data, raw concentrations often fluctuate with hydration status. Use molar ratios for robust interpretation.

| Ratio | Physiological Significance | Clinical Indication |

| C3 / C2 | Propionyl / Acetyl | Elevated in Propionic Acidemia; B12 deficiency. |

| C3 / C16 | Anaplerotic / Long-chain FAO | Marker of insulin resistance (Mitochondrial Overload). |

| C5 / C2 | Isovaleryl / Acetyl | Elevated in Isovaleric Acidemia. |

| C4DC / C4 | Methylmalonyl / Butyryl | Elevated in Methylmalonic Acidemia (Specific). |

References

-

Mechanism of Odd-Chain Oxidation Source: National Institutes of Health (PMC) Title: "Metabolic Pathways of Acylcarnitine Synthesis" URL:[Link]

-

Analytical Protocol (Butyl Ester Derivatization) Source: Journal of Lipid Research / NIH Title: "An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms" URL:[Link]

-

Insulin Resistance & Acylcarnitines Source: Diabetes Journal Title: "Early Prediction of Developing Type 2 Diabetes by Plasma Acylcarnitines: A Population-Based Study" URL:[Link]

-

PCC Enzyme Assay Methodology Source: Molecular Genetics and Metabolism Reports Title: "Measuring propionyl-CoA carboxylase activity in phytohemagglutinin stimulated lymphocytes using high performance liquid chromatography" URL:[Link]

Sources

- 1. bio.libretexts.org [bio.libretexts.org]

- 2. aocs.org [aocs.org]

- 3. researchgate.net [researchgate.net]

- 4. Acylcarnitines: Reflecting or Inflicting Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

A Technical Guide to the Solubility of Nonadecanoyl-L-carnitine chloride: Methanol vs. Water

Abstract

Nonadecanoyl-L-carnitine chloride, a long-chain acylcarnitine, is a critical molecule in metabolic research, particularly in the study of fatty acid oxidation and related inborn errors of metabolism. A fundamental yet often overlooked parameter in the experimental design is its solubility, which dictates the choice of solvent for stock solution preparation, in vitro assay development, and formulation for in vivo studies. This technical guide provides an in-depth analysis of the solubility of Nonadecanoyl-L-carnitine chloride in two common laboratory solvents: methanol and water. We will explore the physicochemical principles governing its differential solubility and provide a validated experimental protocol for its determination.

Introduction: The Physicochemical Dichotomy of Nonadecanoyl-L-carnitine chloride

Nonadecanoyl-L-carnitine chloride (C₂₆H₅₂NO₄·Cl) is an amphipathic molecule, possessing a distinct polar "head" and a long, nonpolar "tail".[1] This structure is central to its biological function and is the primary determinant of its solubility characteristics.

-

The Polar Head Group: The L-carnitine moiety contains a quaternary ammonium cation and a carboxylate group, making it zwitterionic and highly polar. The associated chloride ion further contributes to its hydrophilic nature. This part of the molecule readily interacts with polar solvents like water through ion-dipole and hydrogen bonding interactions.

-

The Nonpolar Tail: The nonadecanoyl group is a 19-carbon saturated fatty acid chain (C19:0). This long hydrocarbon tail is sterically bulky and hydrophobic, dominated by van der Waals forces. It disrupts the hydrogen-bonding network of water, leading to an entropically unfavorable state.

The balance between this hydrophilic head and a dominant hydrophobic tail dictates the molecule's overall solubility in a given solvent. As the acyl chain length increases, the hydrophobic character becomes more pronounced, significantly reducing aqueous solubility. Research indicates that while short-chain acylcarnitines are water-soluble, long-chain species exhibit limited solubility in aqueous solutions.[2][3]

Comparative Solubility Analysis: Methanol vs. Water

The choice of solvent is critical for ensuring that Nonadecanoyl-L-carnitine chloride is fully dissolved, avoiding the formation of micelles or aggregates that can lead to inaccurate and irreproducible experimental results.

Solubility in Methanol

Methanol (CH₃OH) is a polar protic solvent, but it possesses a significant nonpolar character due to its methyl group. This dual nature makes it an excellent solvent for amphipathic molecules.

-

Mechanism of Solvation: The hydroxyl group of methanol can form hydrogen bonds with the polar head of the acylcarnitine. Simultaneously, the methyl group can engage in van der Waals interactions with the long nonadecanoyl chain. This ability to interact favorably with both ends of the molecule allows methanol to effectively solvate Nonadecanoyl-L-carnitine chloride.

-

Observed Solubility: Technical data sheets from multiple suppliers consistently classify Nonadecanoyl-L-carnitine chloride as "soluble" in methanol.[1][4] While a precise quantitative value is not always provided, this indicates that for typical research applications requiring stock solutions in the millimolar range, methanol is a suitable solvent.

Solubility in Water

Water (H₂O) is a highly polar solvent with a strong, three-dimensional hydrogen-bonding network. While it can effectively solvate the L-carnitine chloride head group, it cannot favorably interact with the long, greasy hydrocarbon tail.

-

Mechanism of Insolubility: The introduction of the nonadecanoyl chain into water disrupts the water's hydrogen bond network. To minimize this disruption, water molecules tend to form an ordered, cage-like structure around the hydrophobic tail, a phenomenon known as the hydrophobic effect. This process is entropically unfavorable and limits the extent to which the molecule can dissolve.

-

Observed Solubility: There is a consensus in the literature that long-chain acylcarnitines have limited aqueous solubility.[2] For acylcarnitines with chain lengths of 12 carbons or less, significant partitioning into the water phase is detected, but this decreases dramatically with longer chains.[5] Consequently, Nonadecanoyl-L-carnitine chloride is expected to be poorly soluble or practically insoluble in pure water at standard temperature and pressure.

Quantitative Data Summary

The following table summarizes the available solubility data for Nonadecanoyl-L-carnitine chloride and related compounds to provide context.

| Compound | Solvent | Solubility | Source |

| Nonadecanoyl-L-carnitine chloride | Methanol | Soluble | [1][4] |

| Nonadecanoyl-L-carnitine chloride | Water | Very Low / Poorly Soluble (Inferred) | [2][5] |

| (±)-Decanoylcarnitine chloride (C10:0) | Water | 35.19 mg/mL (100 mM) | [6] |

| Palmitoyl-DL-carnitine (C16:0) | Ethanol | ~20 mg/mL | [7] |

| Acetyl-L-carnitine (C2:0) | Water | Very Soluble | [8][9] |

| L-Carnitine | Water | 800 g/L (~4.96 M) | [10] |

Note: "Soluble" is a qualitative term from supplier datasheets; quantitative determination may be required for specific applications. The water solubility for the title compound is inferred from the established principles for long-chain acylcarnitines.

Experimental Protocol: Gravimetric Determination of Solubility

To provide researchers with a self-validating method for quantifying solubility in their specific buffer or solvent system, the following gravimetric protocol is described. This method is robust, requires standard laboratory equipment, and provides a direct measure of solubility in mass/volume units.

Principle

An excess amount of the solute (Nonadecanoyl-L-carnitine chloride) is mixed with a fixed volume of the solvent (e.g., water or methanol) and allowed to reach equilibrium. The saturated solution is then carefully separated from the undissolved solid, and a known volume of the supernatant is evaporated to dryness. The mass of the remaining solute is used to calculate the solubility.

Materials & Equipment

-

Nonadecanoyl-L-carnitine chloride

-

Solvent of interest (e.g., Methanol, HPLC-grade; Water, ultrapure)

-

Analytical balance (readable to 0.01 mg)

-

Vials with screw caps (e.g., 2 mL glass vials)

-

Thermostatic shaker or rotator

-

Calibrated positive displacement micropipettes

-

Syringe filters (0.22 µm, PTFE for methanol; PES or PVDF for aqueous)

-

Centrifuge

-

Evaporation system (e.g., vacuum concentrator or nitrogen evaporator)

Step-by-Step Methodology

-

Preparation: Add an excess of Nonadecanoyl-L-carnitine chloride to a pre-weighed vial. "Excess" means adding an amount that is visibly more than what is expected to dissolve. For a novel compound, start with ~5-10 mg in 1 mL of solvent. Record the exact mass of the compound added.

-

Solvent Addition: Accurately add a precise volume (e.g., 1.00 mL) of the chosen solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to a controlled temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period. For complex molecules, 24-48 hours is recommended to ensure equilibrium is reached. Causality Note: This step is crucial as it ensures the solution becomes fully saturated. Insufficient time will lead to an underestimation of solubility.

-

Phase Separation: After equilibration, centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid. Trustworthiness Note: This step ensures a clear separation between the saturated supernatant and the excess solid, preventing contamination of the sample.

-

Sample Collection: Carefully withdraw a precise aliquot (e.g., 500 µL) of the clear supernatant without disturbing the pellet. For added security, pass the collected supernatant through a 0.22 µm syringe filter appropriate for the solvent.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed, clean vial. Evaporate the solvent completely using a vacuum concentrator or a gentle stream of nitrogen. Avoid excessive heat, which could degrade the compound.

-

Final Weighing: Once the solvent is fully evaporated, place the vial in a desiccator to cool to room temperature and remove any residual moisture. Weigh the vial containing the dried solute.

-

Calculation:

-

Mass of dissolved solute = (Final vial mass) - (Initial vial mass)

-

Solubility (mg/mL) = (Mass of dissolved solute in mg) / (Volume of supernatant in mL)

-

Workflow Visualization

The following diagram illustrates the logical flow of the gravimetric solubility determination protocol.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion and Recommendations

The amphipathic nature of Nonadecanoyl-L-carnitine chloride, characterized by a polar L-carnitine head and a long, nonpolar C19:0 acyl tail, is the definitive factor governing its solubility.

-

For researchers preparing stock solutions, methanol is the recommended solvent. Its ability to interact with both the polar and nonpolar regions of the molecule ensures effective solvation.

-

Aqueous solutions of Nonadecanoyl-L-carnitine chloride are challenging to prepare due to its very low water solubility. Researchers working with aqueous buffers should anticipate solubility to be in the low micromolar range or lower. The use of co-solvents (like DMSO or ethanol) or detergents may be necessary, but their potential impact on the experimental system must be carefully evaluated.

It is imperative for scientific integrity that researchers empirically determine the solubility of Nonadecanoyl-L-carnitine chloride in their specific experimental medium. The protocol provided herein offers a reliable, self-validating method to achieve this, ensuring the accuracy and reproducibility of subsequent research.

References

-

Nonadecanoyl-L-carnitine (chloride). AdooQ BioScience. [Link]

-

Alhomida, A. S., et al. (2015). Long-chain Acylcarnitines Reduce Lung Function by Inhibiting Pulmonary Surfactant. Journal of Biological Chemistry, 290(43), 26278–26290. [Link]

-

Bremer, J. (1977). Carnitine and its role in fatty acid metabolism. FEBS Letters, 79(1), 1-5. [Link]

-

Tantry, S. K., & L. M. Amende. (2002). Interactions of acyl carnitines with model membranes: a (13)C-NMR study. Biophysical journal, 83(3), 1435–1446. [Link]

-

Acetyl-L-Carnitine. PubChem. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Long-chain Acylcarnitines Reduce Lung Function by Inhibiting Pulmonary Surfactant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitation of water-soluble acylcarnitines and carnitine acyltransferases in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nonadecanoyl-L-carnitine (chloride)|安捷凯 [anjiechem.com]

- 5. Interactions of acyl carnitines with model membranes: a (13)C-NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Acetyl-L-Carnitine | C9H17NO4 | CID 7045767 - PubChem [pubchem.ncbi.nlm.nih.gov]